molecular formula C19H22O6 B1254401 Gibberellin A68

Gibberellin A68

Cat. No.: B1254401
M. Wt: 346.4 g/mol
InChI Key: ZKSDYVWXHSIQFM-ZUJRJSPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gibberellin A68 is a C19-gibberellin, initially identified in Malus sylvestris. It differs from gibberellin A1 in the absence of an OH group at C-7 and the presence of a double bond between C-3 and C-4 (all gibbane numbering). It has a role as a plant metabolite. It is a C19-gibberellin, a gibberellin monocarboxylic acid and a lactone.

Scientific Research Applications

Gibberellin Receptor Mechanism Gibberellin A68 is known for its role in controlling growth and developmental processes in higher plants. It binds to the nuclear receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1), regulating gene expression by promoting the degradation of DELLA proteins, a transcriptional regulator group. The precise manner in which GID1 interacts with bioactive gibberellins for specific binding to DELLA proteins was revealed through the crystal structure of a ternary complex involving Arabidopsis thaliana GID1A, a bioactive gibberellin, and the DELLA domain. This study helped establish a structural model of a plant hormone receptor distinct from known auxin receptors (Murase et al., 2008).

Gibberellin as a Soluble Receptor Research on rice mutants identified the GIBBERELLIN INSENSITIVE DWARF1 (GID1) as a soluble receptor for gibberellins. GID1 shows high affinity only for biologically active gibberellins and interacts with the rice DELLA protein, SLR1, in a GA-dependent manner. This discovery added a new dimension to our understanding of how gibberellins mediate their signaling pathways in plants (Ueguchi-Tanaka et al., 2005).

Gibberellin and MicroRNA Crosstalk The interplay between gibberellin and microRNA (miRNA) in plant development is a significant area of study. Gibberellin regulates various biological processes by overcoming the suppressive effects of DELLA proteins. On the other hand, miRNAs are involved in regulating gene expression. The molecular connections between miRNAs and gibberellin have been explored, particularly focusing on miRNAs like miR156 and miR159, which target components in gibberellin pathways, thereby playing a coordinated role in regulating plant development (Yu & Wang, 2020).

Gibberellin-Induced Growth and Development Studies have shown that gibberellins play a central role in growth regulatory networks in plants. They were crucial in breeding improved semi-dwarf varieties during the green revolution. However, the molecular basis for gibberellin-induced growth stimulation is still not fully understood. The networks connecting gibberellins to environmental inputs for growth are highly tissue-specific and dynamic, indicating the need for systems biology approaches to understand gibberellin's role in growth better (Claeys et al., 2014).

Properties

Molecular Formula

C19H22O6

Molecular Weight

346.4 g/mol

IUPAC Name

(1R,2R,5R,7R,8R,9S,10R,11S,12S)-7,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid

InChI

InChI=1S/C19H22O6/c1-8-9-3-4-10-18(7-9,14(8)21)12(15(22)23)13-17(2)11(20)5-6-19(10,13)25-16(17)24/h5-6,9-14,20-21H,1,3-4,7H2,2H3,(H,22,23)/t9-,10-,11+,12-,13-,14-,17-,18-,19-/m1/s1

InChI Key

ZKSDYVWXHSIQFM-ZUJRJSPDSA-N

Isomeric SMILES

C[C@@]12[C@H](C=C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)[C@H]5O)C(=O)O)OC2=O)O

SMILES

CC12C(C=CC3(C1C(C45C3CCC(C4)C(=C)C5O)C(=O)O)OC2=O)O

Canonical SMILES

CC12C(C=CC3(C1C(C45C3CCC(C4)C(=C)C5O)C(=O)O)OC2=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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